2-((1-Oxohexadecyl)oxy)ethyl stearate
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Overview
Description
2-((1-Oxohexadecyl)oxy)ethyl stearate is a synthetic compound with a molecular formula of C36H70O4. It is a type of ester formed from the reaction of 1-oxohexadecyl alcohol and stearic acid. This compound is known for its surface-active properties and is commonly used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-Oxohexadecyl)oxy)ethyl stearate typically involves the esterification reaction between 1-oxohexadecyl alcohol and stearic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar esterification processes. Continuous reactors and large-scale distillation units are employed to handle the increased volume of reactants and products. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-((1-Oxohexadecyl)oxy)ethyl stearate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or aldehyde.
Substitution: Substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Different esters and amides.
Scientific Research Applications
2-((1-Oxohexadecyl)oxy)ethyl stearate has several scientific research applications, including:
Chemistry: Used as a surfactant in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Utilized in the formulation of pharmaceuticals and cosmetics due to its emulsifying properties.
Industry: Applied in the manufacturing of personal care products, such as creams and lotions, and in the production of lubricants and coatings.
Mechanism of Action
The mechanism by which 2-((1-Oxohexadecyl)oxy)ethyl stearate exerts its effects involves its interaction with lipid bilayers and other surface-active molecules. The compound can form micelles and vesicles, which can encapsulate other molecules and enhance their solubility and stability. The molecular targets and pathways involved include cell membrane components and signaling molecules.
Comparison with Similar Compounds
2-((1-Oxohexadecyl)oxy)ethyl stearate is similar to other esters and surfactants, such as:
Stearic Acid: A fatty acid used in the production of soaps and cosmetics.
Cetyl Alcohol: A fatty alcohol used in skin care products.
Sodium Stearate: A soap-like compound used in detergents and cleaning agents.
Uniqueness: What sets this compound apart is its specific combination of hydrophobic and hydrophilic properties, which make it particularly effective as a surfactant and emulsifier in various applications.
Properties
CAS No. |
26158-81-6 |
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Molecular Formula |
C36H70O4 |
Molecular Weight |
566.9 g/mol |
IUPAC Name |
2-hexadecanoyloxyethyl octadecanoate |
InChI |
InChI=1S/C36H70O4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(38)40-34-33-39-35(37)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
InChI Key |
ZAFVQJIDGCGDJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
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